molecular formula C7H7BrN2S B139770 3-Picolyl isothiocyanate hydrobromide CAS No. 147342-57-2

3-Picolyl isothiocyanate hydrobromide

Cat. No.: B139770
CAS No.: 147342-57-2
M. Wt: 231.12 g/mol
InChI Key: KMDYQDNWXOQSOY-UHFFFAOYSA-N
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Description

3-Picolyl isothiocyanate hydrobromide is a chemical compound with the molecular formula C₇H₇BrN₂S and a molecular weight of 231.113 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its isothiocyanate functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Picolyl isothiocyanate hydrobromide typically involves the reaction of 3-picolylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a halogenating agent like bromine to yield the desired isothiocyanate compound . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Picolyl isothiocyanate hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts or under inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives, isothiocyanate adducts, and various substituted isothiocyanates .

Scientific Research Applications

3-Picolyl isothiocyanate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Picolyl isothiocyanate hydrobromide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity. Additionally, it can induce cellular stress responses by modifying key signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate

Uniqueness

3-Picolyl isothiocyanate hydrobromide is unique due to its pyridine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving pyridine-containing biomolecules.

Properties

IUPAC Name

3-(isothiocyanatomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYQDNWXOQSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C=S.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375149
Record name 3-Picolyl isothiocyanate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147342-57-2
Record name 3-Picolyl isothiocyanate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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